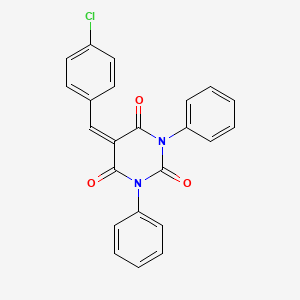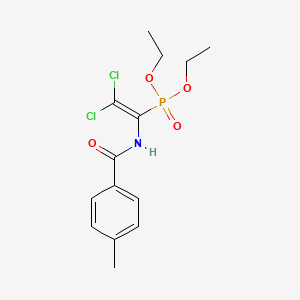![molecular formula C20H11Cl3N2O2 B11704202 4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11704202.png)
4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound with a molecular formula of C13H8Cl3NO and a molecular weight of 300.57 . This compound is primarily used in proteomics research and has significant applications in various scientific fields .
Preparation Methods
The synthesis of 4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the condensation of 2-(3,4-dichlorophenyl)-1,3-benzoxazole-5-amine with 4-chlorosalicylaldehyde under reflux conditions . The reaction is carried out in an ethanol solution, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols .
Scientific Research Applications
4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with molecular targets such as enzymes and DNA. The compound can form stable complexes with metal ions, which enhances its biological activity . These metal complexes can disrupt cellular processes by binding to and inhibiting essential enzymes or by interacting with DNA to prevent replication and transcription .
Comparison with Similar Compounds
Similar compounds to 4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol include:
- 4-chloro-2-[(E)-{[3-methylphenyl)imino]methyl]phenol
- 4-chloro-2-[(E)-{[2,6-dimethylphenyl)imino]methyl]phenol
These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and biological activities.
Properties
Molecular Formula |
C20H11Cl3N2O2 |
|---|---|
Molecular Weight |
417.7 g/mol |
IUPAC Name |
4-chloro-2-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H11Cl3N2O2/c21-13-2-5-18(26)12(7-13)10-24-14-3-6-19-17(9-14)25-20(27-19)11-1-4-15(22)16(23)8-11/h1-10,26H |
InChI Key |
WTXYKFHWNUCMOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)Cl)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B11704123.png)
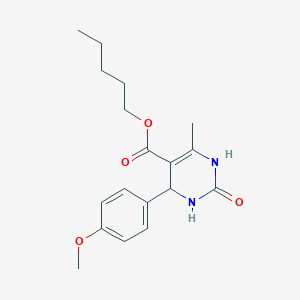
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B11704135.png)
![2-methyl-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11704152.png)
![3-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11704158.png)
![N-[(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]-N-phenylacetamide (non-preferred name)](/img/structure/B11704161.png)
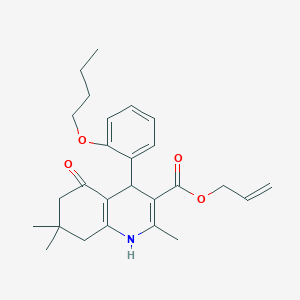
![3-methoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704173.png)
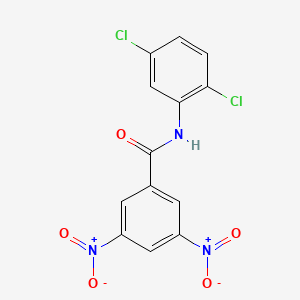
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide](/img/structure/B11704176.png)
![2-{[(4-phenoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11704180.png)
![2-chloro-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704186.png)
